molecular formula C11H16ClNO B6185237 rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans CAS No. 2624109-22-2

rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans

Cat. No.: B6185237
CAS No.: 2624109-22-2
M. Wt: 213.7
InChI Key:
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Description

rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a phenyl group attached to the pyrrolidine ring, which is further substituted with a methanol group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans typically involves the following steps:

  • Formation of the Pyrrolidine Ring: : The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through a variety of methods, including the reaction of amines with dihaloalkanes or the reductive amination of carbonyl compounds with amines.

  • Introduction of the Phenyl Group: : The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where the pyrrolidine ring is alkylated with a phenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans can undergo oxidation to form the corresponding ketone or aldehyde. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

  • Reduction: : The compound can be reduced to form various derivatives, depending on the functional groups present. For example, the reduction of the phenyl group can lead to the formation of cyclohexyl derivatives.

  • Substitution: : The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, and potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its chiral nature makes it valuable for the production of enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group and the hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-5-phenylpyrrolidin-2-ylmethanol: The free base form without the hydrochloride salt.

    (2S,5S)-5-phenylpyrrolidin-2-ylmethanol hydrochloride: The enantiomeric form with different stereochemistry.

    (2R,5R)-5-phenylpyrrolidin-2-one: A ketone derivative with a similar core structure.

Uniqueness

rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans is unique due to its specific stereochemistry and the presence of both a phenyl group and a hydroxyl group. This combination of features makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

2624109-22-2

Molecular Formula

C11H16ClNO

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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